molecular formula C15H27Cl2N3O3S B2888351 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride CAS No. 1396850-24-0

2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride

Cat. No.: B2888351
CAS No.: 1396850-24-0
M. Wt: 400.36
InChI Key: QXGCZDKQSYCTTL-UHFFFAOYSA-N
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Description

2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride is a complex organic molecule supplied for non-human research applications in the life sciences. This compound features a piperazine ring, a key structural motif found in many biochemical reagents and pharmaceutical compounds . Piperazine derivatives are frequently utilized as critical building blocks in medicinal chemistry for the synthesis and development of novel therapeutic agents . The specific integration of the thiophene heterocycle and the hydroxyethyl substituent on the piperazine ring contributes to the compound's overall properties and may influence its interaction with biological systems. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in various in vitro assay systems. As a small molecule with defined stereochemistry, it holds significant value for researchers investigating structure-activity relationships, particularly in the context of receptor binding and enzyme inhibition studies. This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate in drug discovery. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate laboratory safety practices.

Properties

IUPAC Name

2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-(2-methoxyethyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S.2ClH/c1-21-9-4-16-15(20)12-18-7-5-17(6-8-18)11-13(19)14-3-2-10-22-14;;/h2-3,10,13,19H,4-9,11-12H2,1H3,(H,16,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGCZDKQSYCTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCN(CC1)CC(C2=CC=CS2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 2-(Thiophen-2-yl)Ethylene Oxide

Piperazine undergoes regioselective alkylation using 2-(thiophen-2-yl)ethylene oxide under basic conditions to yield 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazine.

Reaction Conditions

  • Solvent : Anhydrous n-butanol or toluene
  • Base : Sodium carbonate (2.5 equiv)
  • Catalyst : Potassium iodide (5 mol%)
  • Temperature : 110°C, 12–16 hours

Mechanistic Insight
The epoxide’s electrophilic carbon attacks the piperazine nitrogen, followed by ring opening to form the secondary alcohol. Steric hindrance from the thiophene moiety favors monoalkylation at the less hindered piperazine nitrogen.

Table 1: Key Alkylation Parameters

Parameter Value Source
Yield 65–70%
Purity (HPLC) >95%
Byproducts Dialkylated piperazine (<5%)

Acylation and Amidation Steps

Chloroacetylation of Piperazine

The alkylated piperazine intermediate reacts with chloroacetyl chloride to install the acetamide precursor.

Reaction Conditions

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (2.2 equiv)
  • Temperature : 0°C → room temperature, 4 hours

Equation
$$ \text{4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)acetamide} $$

Nucleophilic Substitution with 2-Methoxyethylamine

The chloroacetamide intermediate undergoes displacement with 2-methoxyethylamine to form the final acetamide linkage.

Optimized Protocol

  • Solvent : Acetonitrile
  • Base : Diisopropylethylamine (DIPEA, 3.0 equiv)
  • Temperature : 60°C, 8 hours
  • Yield : 75–80% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)

Critical Note
Excess amine ensures complete substitution, while DIPEA scavenges HCl, preventing protonation of the piperazine nitrogens.

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, enhancing stability and aqueous solubility.

Procedure

  • Dissolve the free base in anhydrous ethanol.
  • Add concentrated HCl (2.2 equiv) dropwise at 0°C.
  • Stir for 1 hour, filter, and wash with cold ether.

Table 2: Salt Characterization

Property Value Source
Molecular Formula C₁₅H₂₇Cl₂N₃O₃S
Molecular Weight 400.4 g/mol
Melting Point 215–218°C (dec.)

Purification and Analytical Validation

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to remove unreacted starting materials and diastereomers.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.45 (thiophene-H), 4.10 (m, -OCH₂CH₂O-), 3.55 (s, piperazine-CH₂).
  • LC-MS : m/z 365.2 [M+H]⁺ (free base), 400.4 [M+2HCl-H]⁻ (salt).

Discussion of Synthetic Challenges and Optimizations

Regioselectivity in Piperazine Alkylation

Competing dialkylation is mitigated by using a 1:1 molar ratio of piperazine to epoxide, as excess epoxide increases diastereomer formation. Kinetic control at 110°C favors monoalkylation, as higher temperatures promote over-reaction.

Acylation Efficiency

Chloroacetyl chloride’s high reactivity necessitates low-temperature addition to prevent N-acylation of both piperazine nitrogens. Triethylamine’s steric bulk further directs acylation to the more accessible nitrogen.

Scalability Considerations

Industrial-scale synthesis replaces column chromatography with crystallization for the dihydrochloride salt, leveraging its low solubility in ethanol/ether mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the acetamide group may produce an amine derivative. Substitution reactions can lead to a wide range of functionalized piperazine derivatives.

Scientific Research Applications

2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Evidence Source
Target Compound: 2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride C15H25N3O3S·2HCl (inferred) Thiophen-2-yl, 2-methoxyethyl Enhanced solubility (dihydrochloride); potential antimicrobial activity (inferred from analogs)
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride C12H18Cl3N3O 4-Chlorophenyl Likely higher lipophilicity due to Cl substituent; possible CNS activity (piperazine analogs)
Ethoxycetirizine Dihydrochloride C23H29ClN2O4·2HCl 4-[(4-Chlorophenyl)phenylmethyl]piperazinyl Antihistamine (Cetirizine impurity); sulfonamide-like stability
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride C10H17Cl2N3OS Thiazol-2-yl, methyl Thiazole moiety may improve metabolic stability; antimicrobial potential
N-(2-(4-(2-(4-(Isopropylthio)phenyl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride C22H30ClN3O2S2 Isopropylthiophenyl, thiophene carboxamide Sulfur-rich structure for redox interactions; kinase inhibition potential

Key Comparative Insights

Substituent Effects on Bioactivity Thiophene vs. Thiazole/Chlorophenyl: The target compound’s thiophene ring (aromatic, electron-rich) contrasts with thiazole () or chlorophenyl () groups. Thiophene may confer distinct binding affinities in enzymes or receptors due to its polarizable sulfur atom and smaller size compared to thiazole .

Salt Form and Solubility
All compared compounds are dihydrochloride salts, optimizing solubility for parenteral or oral administration. For example, Ethoxycetirizine dihydrochloride () leverages salt formation to match the pharmacokinetic profile of its parent drug, Cetirizine .

Synthetic Routes
The target compound’s synthesis likely parallels methods for analogous acetamides, such as carbodiimide-mediated coupling () or piperazine alkylation (). Thiophene incorporation may require specialized heterocyclic chemistry, as seen in ’s thiophene carboxamide synthesis .

Potential Applications Antimicrobial Activity: N-Substituted acetamides () and thiazole derivatives () are frequently explored for antibacterial properties. The target compound’s thiophene group may broaden activity against resistant strains . CNS Targets: Piperazine derivatives often target serotonin or dopamine receptors. The 2-methoxyethyl group in the target compound could enhance blood-brain barrier penetration relative to bulkier substituents (e.g., diphenylmethyl in ) .

Physicochemical Properties

While exact data (e.g., logP, pKa) for the target compound are unavailable, inferences can be drawn:

  • Molecular Weight : ~427–523 g/mol (similar to analogs in ), within the typical range for drug-like molecules.
  • Polarity : Higher than chlorophenyl analogs () due to hydroxy and methoxy groups, suggesting improved aqueous solubility .

Biological Activity

The compound 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(2-methoxyethyl)acetamide dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

PropertyValue
Molecular Formula C21H28Cl2N4O3S
Molecular Weight 466.44 g/mol
IUPAC Name This compound
SMILES CCOC(=O)N(Cc1cccc(c1)S(=O)(=O)NCCN(C)C)C(C)(C)Cl

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammatory processes and cancer progression. Inhibition of mPGES-1 can lead to decreased levels of prostaglandin E2 (PGE2), which is known to promote tumor growth and inflammation.

Anticancer Properties

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For instance, a study demonstrated that derivatives of thiophen-containing compounds showed selective inhibitory activity against mPGES-1, leading to reduced viability in A549 lung cancer cells . This suggests that the compound may possess anticancer properties through its role in modulating inflammatory pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that piperazine derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases . The presence of the thiophene moiety may enhance these effects by improving the compound's lipophilicity and ability to cross the blood-brain barrier.

Study 1: Inhibition of mPGES-1

In a crystallographic fragment screening study, compounds similar to the target compound were evaluated for their inhibitory effects on mPGES-1. The results indicated that certain modifications to the thiophene ring enhanced binding affinity and selectivity towards the enzyme, suggesting a promising direction for further drug development .

Study 2: Cellular Assays

In cellular assays involving A549 cells, the compound was found to induce cell cycle arrest at the G0/G1 phase after 24 hours of treatment. Prolonged exposure led to an increase in subG0/G1 fractions, indicative of apoptosis or necrosis . These findings support the hypothesis that this compound could be developed as a therapeutic agent against specific cancers.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction efficiency be improved?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst use) is critical for yield improvement. Continuous flow synthesis can enhance efficiency by reducing side reactions and improving scalability . Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural confirmation. Purity is assessed via HPLC with UV detection (λ = 254 nm), while stability studies employ mass balance assays under stress conditions (e.g., heat, light, pH variations) . Impurity profiling requires LC-MS to identify degradation products .

Q. What structural features influence the compound’s pharmacological activity?

The piperazine ring enables hydrogen bonding with biological targets, while the thiophene moiety contributes to π-π stacking interactions. The dihydrochloride salt enhances aqueous solubility, critical for in vivo bioavailability . Modifications to the methoxyethyl group may alter pharmacokinetic properties, as seen in analogs with substituted aryl groups .

Advanced Research Questions

Q. How can multi-step synthesis protocols be optimized to address low yields in piperazine-thiophene moiety formation?

Kinetic studies using in-situ IR or Raman spectroscopy can identify rate-limiting steps. For example, adjusting stoichiometry of the piperazine precursor or employing microwave-assisted synthesis may reduce reaction times. Computational tools like density functional theory (DFT) predict optimal transition states for bond formation . Continuous flow systems minimize intermediate degradation, improving yields from ~60% to >85% .

Q. What methodologies resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities?

Reproduce assays under standardized conditions (e.g., buffer pH, temperature) to isolate variables. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative binding constants (KD) with higher precision than radioligand assays . Cross-validate results using structural analogs to identify substituent-specific effects on affinity .

Q. How can computational chemistry guide the design of novel derivatives with enhanced selectivity?

Molecular docking (e.g., AutoDock Vina) identifies key interactions between the compound’s thiophene group and target active sites. Machine learning models trained on SAR data predict bioactivity of virtual libraries. Quantum mechanics/molecular mechanics (QM/MM) simulations optimize binding geometries, reducing off-target effects .

Q. What strategies characterize degradation pathways during long-term stability studies?

Accelerated stability testing (40°C/75% RH for 6 months) combined with LC-MS/MS identifies major degradation products. For example, hydrolysis of the acetamide group under acidic conditions generates a carboxylic acid derivative, detectable via isotopic labeling . Forced degradation under oxidative stress (H₂O₂) reveals sulfoxide formation, mitigated by antioxidant excipients .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction monitoring via TLC and in-line analytics (e.g., PAT tools) for real-time adjustments .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HR-MS) to confirm compound identity and resolve spectral ambiguities .
  • Computational Integration : Leverage ICReDD’s reaction path search algorithms to bypass trial-and-error approaches .

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